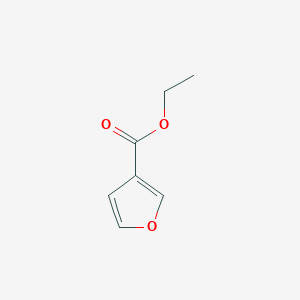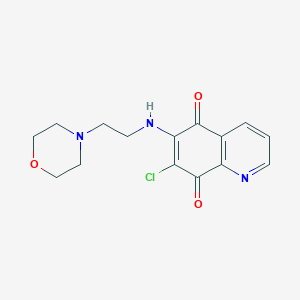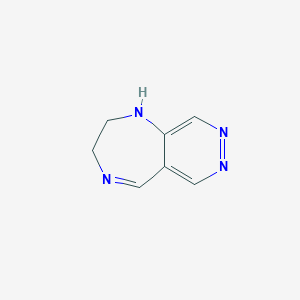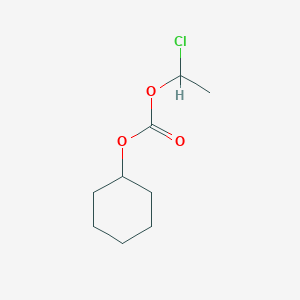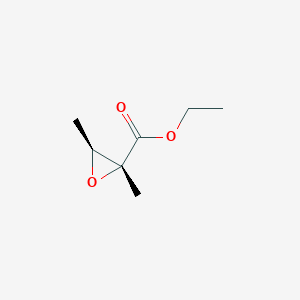
Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate, also known as ethyl 2,3-epoxysuccinate, is a chemical compound that has gained significant attention in the scientific community due to its various applications in the field of organic synthesis. It is a chiral epoxide that can be synthesized through various methods, and its unique structure allows it to exhibit diverse biochemical and physiological effects.
Mécanisme D'action
Ethyl (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate exhibits its biological activity through various mechanisms. It can act as a nucleophile and react with various electrophiles, such as aldehydes, ketones, and imines, to form chiral compounds. It can also act as a chiral catalyst and catalyze various asymmetric reactions, such as asymmetric epoxidation, asymmetric allylation, and asymmetric cyclopropanation.
Effets Biochimiques Et Physiologiques
Ethyl (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate exhibits various biochemical and physiological effects. It has been shown to exhibit antitumor activity against various cancer cell lines, such as MCF-7, HepG2, and A549. It can also inhibit the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. Moreover, it can exhibit antibacterial activity against various bacteria, such as Staphylococcus aureus and Escherichia coli.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate has various advantages and limitations for lab experiments. Its chiral structure allows it to exhibit diverse biochemical and physiological effects, making it a valuable tool for organic synthesis and drug discovery. However, its synthesis can be challenging and requires the use of chiral catalysts, which can be expensive and time-consuming.
Orientations Futures
There are numerous future directions for the use of Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate. One potential application is in the synthesis of chiral pharmaceuticals, such as chiral amino acids and chiral epoxides. Another potential application is in the development of chiral catalysts for asymmetric reactions. Moreover, it can be used as a starting material for the synthesis of various natural products, such as (-)-tetrahydrolipstatin and (-)-huperzine A. Further research is needed to explore the full potential of Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate in the field of organic synthesis and drug discovery.
Méthodes De Synthèse
Ethyl (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate can be synthesized through various methods, including the Sharpless asymmetric epoxidation, Jacobsen epoxidation, and Shi epoxidation. The Sharpless asymmetric epoxidation involves the reaction of the chiral auxiliary (DHQD)2PHAL with tert-butyl hydroperoxide and titanium isopropoxide to yield the desired product. The Jacobsen epoxidation involves the reaction of the chiral catalyst (salen)Mn(III) with hydrogen peroxide and Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate glyoxylate to form the product. The Shi epoxidation involves the reaction of the chiral catalyst (DHQD)2PHAL with tert-butyl hydroperoxide and Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate glyoxylate to yield the product.
Applications De Recherche Scientifique
Ethyl (2R,3S)-2,3-dimEthyl (2R,3S)-2,3-dimethyloxirane-2-carboxylateoxirane-2-carboxylate has various applications in the field of organic synthesis. It can be used as a chiral building block for the synthesis of various chiral compounds, such as chiral amino acids, chiral alcohols, and chiral epoxides. It can also be used as a chiral ligand for the asymmetric synthesis of various organic compounds. Moreover, it can be used as a starting material for the synthesis of various natural products, such as (-)-tetrahydrolipstatin and (-)-huperzine A.
Propriétés
Numéro CAS |
117668-82-3 |
|---|---|
Nom du produit |
Ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate |
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
ethyl (2R,3S)-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-4-9-6(8)7(3)5(2)10-7/h5H,4H2,1-3H3/t5-,7+/m0/s1 |
Clé InChI |
FVKGAEBXCPNLHF-CAHLUQPWSA-N |
SMILES isomérique |
CCOC(=O)[C@]1([C@@H](O1)C)C |
SMILES |
CCOC(=O)C1(C(O1)C)C |
SMILES canonique |
CCOC(=O)C1(C(O1)C)C |
Synonymes |
Oxiranecarboxylic acid, 2,3-dimethyl-, ethyl ester, trans- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




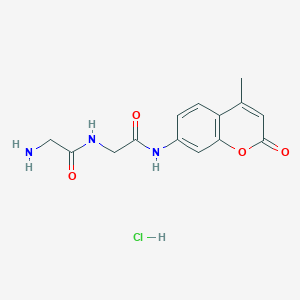

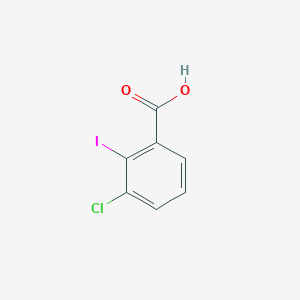
![3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B51649.png)
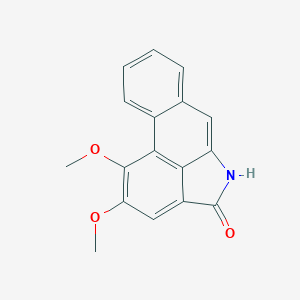
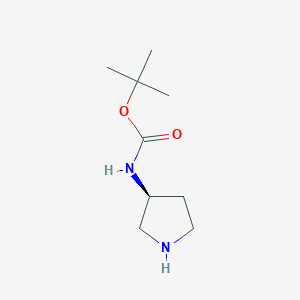
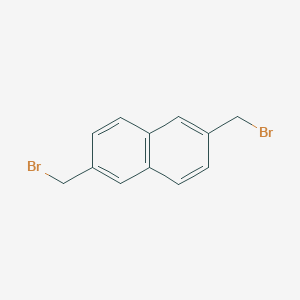
![1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B51660.png)
![methyl 5-oxo-7,8-dihydro-6H-imidazo[1,5-c]pyrimidine-7-carboxylate](/img/structure/B51662.png)
